molecular formula C6H8N6O B3053589 6-hydrazinyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 5463-93-4

6-hydrazinyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Número de catálogo: B3053589
Número CAS: 5463-93-4
Peso molecular: 180.17
Clave InChI: HAFKXNVWQWJQFI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Hydrazinyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolopyrimidine derivative characterized by a hydrazinyl (-NH-NH₂) substituent at position 6 and a methyl group at position 1 of the fused heterocyclic core. Pyrazolo[3,4-d]pyrimidin-4-one scaffolds are structurally analogous to purines, enabling interactions with biological targets such as kinases, polymerases, and enzymes involved in nucleotide metabolism .

Propiedades

IUPAC Name

6-hydrazinyl-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6O/c1-12-4-3(2-8-12)5(13)10-6(9-4)11-7/h2H,7H2,1H3,(H2,9,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFKXNVWQWJQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)NC(=N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280915
Record name 6-hydrazinyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5463-93-4
Record name 6-Hydrazinyl-1,5-dihydro-1-methyl-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5463-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC19070
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-hydrazinyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydrazinyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Actividad Biológica

6-Hydrazinyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS Number: 5463-93-4) is a heterocyclic compound of significant interest in medicinal chemistry due to its potential biological activities. This compound has been evaluated for its effects on various biological targets, particularly in the context of cancer treatment.

  • Molecular Formula : C6H8N6O
  • Molecular Weight : 180.17 g/mol
  • Structure : The compound features a pyrazolo-pyrimidine scaffold, which is known for various pharmacological properties.

The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), an essential enzyme in cell cycle regulation. By inhibiting CDK2 activity, this compound disrupts the cell cycle, leading to significant inhibition of cell growth and proliferation in cancer cells .

Anticancer Activity

Research indicates that compounds containing the pyrazolo-pyrimidine structure exhibit potent anticancer properties. Specifically, studies have shown that this compound can inhibit the growth of various cancer cell lines:

Cancer Type Cell Line Activity
Lung CancerA549Significant growth inhibition
Breast CancerMDA-MB-231Antiproliferative effects
Colorectal CancerHCT116Inhibition of cell proliferation
Prostate CancerLNCaPInduction of apoptosis

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also demonstrated antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus0.25Bactericidal
Escherichia coli0.50Bactericidal
Pseudomonas aeruginosa0.75Bacteriostatic

The minimum inhibitory concentrations (MIC) indicate that this compound possesses significant antimicrobial properties and could be explored for therapeutic applications in infectious diseases .

Case Studies

Several case studies have highlighted the biological activity of pyrazolo-pyrimidine derivatives:

  • Anticancer Study : A study evaluated the effects of various pyrazolo-pyrimidine derivatives on breast cancer cells. The results showed that compounds similar to 6-hydrazinyl-1-methyl exhibited potent antiproliferative effects and induced apoptosis in MDA-MB-231 cells .
  • Antimicrobial Evaluation : A recent evaluation of several pyrazole derivatives indicated that those with structural similarities to 6-hydrazinyl compounds showed strong activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The biological and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives are highly dependent on substituent patterns. Below is a systematic comparison of 6-hydrazinyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one with structurally related compounds:

Substituent Variations at Position 1

Compound Position 1 Substituent Key Properties/Activities Reference
6-Hydrazinyl-1-methyl- (Target Compound) Methyl Potential intermediate for disubstituted analogs
1-tert-Butyl-6-hydrazinyl derivative tert-Butyl Enhanced lipophilicity; improved metabolic stability
1-Phenyl derivatives Phenyl Antifungal activity (e.g., IC₅₀: 10–50 µM)
1-(4-Nitrophenyl) derivative 4-Nitrophenyl Electron-withdrawing group; may enhance reactivity
  • Key Insight : Methyl at position 1 (target compound) balances steric bulk and synthetic accessibility compared to bulky tert-butyl or electron-deficient aryl groups. Phenyl analogs exhibit antifungal activity, suggesting that larger substituents may enhance target binding .

Substituent Variations at Position 6

Compound Position 6 Substituent Key Properties/Activities Reference
6-Hydrazinyl-1-methyl- (Target Compound) Hydrazinyl (-NH-NH₂) Nucleophilic; potential metal coordination
6-(Chloromethyl)-4-chloro derivative Chloromethyl Electrophilic; intermediate for disubstituted analogs
6-Arylamino derivatives Aryl-amino (e.g., 4-fluorophenyl) Antifungal (100% inhibition at 50 mg/L)
6-(Pyridinylmethyl)sulfanyl derivative Pyridinylmethyl-sulfanyl Antibacterial (Gram-positive pathogens)
  • Key Insight: The hydrazinyl group in the target compound offers unique hydrogen-bonding capabilities compared to arylamino or sulfanyl substituents, which are critical for antifungal or antibacterial activities . Chloromethyl derivatives serve as versatile intermediates for further functionalization .

Substituent Variations at Position 4 and 5

Compound Position 4/5 Substituents Key Properties/Activities Reference
4-Oxo (Target Compound) Oxo (C=O) at position 4 Hydrogen-bond acceptor; mimics purine ketones
4-Chloro derivatives Chloro at position 4 Electrophilic; used in cross-coupling reactions
5-(4-Nitrobenzylideneamino) derivative Nitrobenzylideneamino at position 5 Potent anticancer (IC₅₀: 11 µM vs. MCF-7 cells)
5-Amino-6-arylamino derivatives Amino at position 5 Antifungal (83–100% inhibition at 10–50 mg/L)
  • Key Insight: The oxo group at position 4 in the target compound is critical for mimicking endogenous purines, while 4-chloro analogs are precursors for nucleophilic substitution . Substituents at position 5 (e.g., nitrobenzylideneamino) significantly enhance anticancer activity, suggesting that modifications at this position are more impactful for cytotoxicity than hydrazinyl at position 6 .

Métodos De Preparación

Cyclization of 5-Amino-1-Methyl-1H-Pyrazole-4-Carboxamide

The pyrazolo[3,4-d]pyrimidin-4-one scaffold is commonly synthesized via cyclocondensation of 5-amino-1-methyl-1H-pyrazole-4-carboxamide with urea or formamide. In a representative protocol:

  • 5-Amino-1-methyl-1H-pyrazole-4-carboxamide is prepared by partial hydrolysis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile using alcoholic NaOH.
  • Fusion with urea at 180–200°C for 4–6 hours yields 1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione .
  • Chlorination with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at reflux (110°C, 6 hours) produces 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine .

Key Data :

Step Reagents/Conditions Yield Reference
Cyclization Urea, 200°C, 5 hr 78%
Chlorination POCl₃/PCl₅, 110°C 85%

Hydrazinyl Group Introduction

Nucleophilic Substitution of 4-Chloro Intermediate

The 4-chloro derivative undergoes hydrazinolysis to install the hydrazinyl moiety:

  • 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is stirred with excess hydrazine hydrate (N₂H₄·H₂O) in ethanol at 60°C for 3–4 hours.
  • Selective substitution at the 4-position yields 6-chloro-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine .
  • Subsequent hydrolysis of the 6-chloro group using aqueous NaOH (10%, 80°C, 2 hours) affords the target compound.

Reaction Scheme :
$$ \text{4,6-Dichloro intermediate} \xrightarrow{\text{N}2\text{H}4\cdot\text{H}_2\text{O}} \text{4-Hydrazinyl-6-chloro derivative} \xrightarrow{\text{NaOH}} \text{6-Hydrazinyl-4-one} $$

Optimization Insights :

  • Excess hydrazine (3–4 equivalents) improves substitution efficiency.
  • Ethanol solvent minimizes side reactions compared to polar aprotic solvents.

Direct Hydrazination of Pyrazolo[3,4-d]Pyrimidin-4-One

Alternative routes avoid chlorination by employing hydrazine early in the synthesis:

  • 3-(Methylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is treated with hydrazine hydrate in refluxing ethanol (8 hours).
  • Thioether displacement yields 4-hydrazinyl-3-(methylthio) intermediate , which is desulfurized using Raney nickel in methanol to furnish the final product.

Spectroscopic Validation :

  • ¹H NMR (DMSO-d₆): δ 4.73 (s, NH₂), 9.89 (s, NH).
  • IR : 3444 cm⁻¹ (N–H stretch), 1669 cm⁻¹ (C=O).

Functionalization and Derivative Synthesis

Schiff Base Formation

The hydrazinyl group enables condensation with carbonyl compounds to yield bioactive derivatives:

  • Refluxing 6-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one with aromatic aldehydes (e.g., benzaldehyde) in ethanol/acetic acid produces hydrazones.
  • Products exhibit enhanced solubility and EGFR inhibitory activity.

Representative Reaction :
$$ \text{Hydrazinyl compound} + \text{RCHO} \xrightarrow{\text{CH}_3\text{COOH}} \text{Hydrazone derivative} $$

Yield Comparison and Method Selection

Method Key Step Yield Advantages Limitations
Chlorination-Substitution POCl₃/PCl₅ chlorination 72–85% High selectivity Harsh conditions
Direct Hydrazination Hydrazine displacement 65–78% Fewer steps Lower yield

Q & A

Basic Questions

Q. What are the common synthetic routes for 6-hydrazinyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one derivatives?

  • Methodological Answer : Derivatives are synthesized via multi-step reactions, including tandem aza-Wittig and annulation reactions. For example, hydrazine reacts with iminophosphorane intermediates and aromatic isocyanates to yield 5-amino-6-arylamino derivatives (52–92% yields). Optimization involves solvent choice (e.g., dichloromethane or acetonitrile), controlled temperatures, and purification via recrystallization . Other routes include condensation with aldehydes or halogenation in acetic acid media to introduce substituents at the 6-position .

Q. How are pyrazolo[3,4-d]pyrimidin-4-one derivatives characterized structurally?

  • Methodological Answer : Structural confirmation relies on ¹H NMR (e.g., pyrazole ring protons at δ 7.2–8.5 ppm), IR spectroscopy (C=O stretching at ~1650–1700 cm⁻¹), and ESI-MS for molecular ion verification. X-ray crystallography is used for unambiguous confirmation, as demonstrated for antifungal derivatives .

Q. What bioassays evaluate the anticancer potential of these derivatives?

  • Methodological Answer : Standard assays include MCF-7 human breast adenocarcinoma cell line testing. Compounds are screened for cytotoxicity using IC₅₀ values (e.g., 11 µM for 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl derivatives). Dose-response curves and viability assays (MTT/WST-1) are critical for validating activity .

Advanced Research Questions

Q. How can reaction yields be optimized for hydrazinyl-substituted derivatives?

  • Methodological Answer : Key factors include:

  • Solvent polarity : Acetonitrile or DMSO improves solubility of intermediates .
  • Catalyst use : Sodium sulfite enhances halogenation efficiency in DMSO-water media .
  • Temperature control : Room temperature minimizes side reactions during annulation .
  • Purification : Recrystallization from acetonitrile increases purity and yield .

Q. What in silico approaches predict biological activity and toxicity?

  • Methodological Answer :

  • Docking studies : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like PDE5 or xanthine oxidase .
  • ADMET prediction : Tools like SwissADME calculate LogP (optimal range: −0.88 to 2.5), polar surface area (<140 Ų), and Lipinski compliance .
  • Toxicity profiling : ProTox-II predicts hepatotoxicity and mutagenicity, critical for prioritizing derivatives like 3g (XO inhibitor with low toxicity) .

Q. How do 6-position modifications affect enzyme inhibitory activity?

  • Methodological Answer :

  • Benzyl groups (e.g., 6-benzyl derivatives) enhance PDE5 inhibition (IC₅₀ = 90 nM) by increasing hydrophobic interactions with the catalytic site .
  • Aryl substitutions (e.g., 4-chloro-2-hydroxy-5-methylphenyl) improve xanthine oxidase (XO) inhibition (comparable to allopurinol) via hydrogen bonding and π-π stacking .
  • Hydrazinyl groups enable Schiff base formation with aldehydes, expanding antifungal activity (83–100% inhibition at 10–50 mg/L) .

Q. How to resolve contradictory data in multi-target inhibition studies?

  • Methodological Answer :

  • Selectivity assays : Compare IC₅₀ values across related enzymes (e.g., PDE5 vs. PDE6) using isotopic tracer methods .
  • Structural analogs : Synthesize derivatives with targeted substitutions (e.g., 6-aryl vs. 6-alkyl) to isolate target-specific effects .
  • Kinetic analysis : Determine inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots .

Q. What physicochemical properties are critical for drug design?

  • Methodological Answer :

  • LogD (pH 7.4) : −0.89 ensures moderate lipophilicity for membrane permeability .
  • Polar surface area : 70.14 Ų balances solubility and blood-brain barrier penetration .
  • pKa : 8.87 influences ionization state and binding to charged residues in enzyme active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-hydrazinyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
6-hydrazinyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.